molecular formula C12H11BrN2O2 B7825781 ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate

ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B7825781
M. Wt: 295.13 g/mol
InChI Key: ZJWJBNVQJJGTRG-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group at the 4-position and a bromophenyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using more efficient catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The pyrazole ring and the ester group can participate in oxidation and reduction reactions, respectively.

    Coupling reactions: The compound can be used in further coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the pyrazole ring or ester group.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the ester group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and binding properties.

    Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate: The position of the bromine atom on the phenyl ring can influence the compound’s chemical and biological properties.

Uniqueness

Ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the bromine atom, which can significantly impact its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWJBNVQJJGTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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